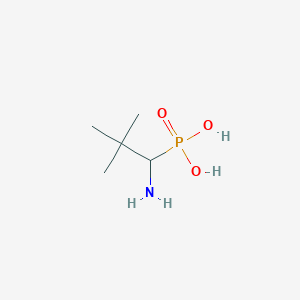

(1-Amino-2,2-dimethylpropyl)phosphonic acid

CAS No.:

Cat. No.: VC16535379

Molecular Formula: C5H14NO3P

Molecular Weight: 167.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14NO3P |

|---|---|

| Molecular Weight | 167.14 g/mol |

| IUPAC Name | (1-amino-2,2-dimethylpropyl)phosphonic acid |

| Standard InChI | InChI=1S/C5H14NO3P/c1-5(2,3)4(6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9) |

| Standard InChI Key | OZTDKZBAEQVCEE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(N)P(=O)(O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a branched alkyl chain (2,2-dimethylpropyl) attached to both an amino group () and a phosphonic acid group (). This structure enables interactions with biological targets through hydrogen bonding, electrostatic forces, and hydrophobic effects .

Physicochemical Data

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 245–255°C | |

| Boiling Point (Predicted) | 305.2 ± 44.0°C | |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | |

| pKa | 0.95–1.27 | |

| Solubility | Soluble in polar solvents |

The low pKa of the phosphonic acid group () ensures high acidity, facilitating deprotonation under physiological conditions .

Synthesis and Reactivity

Nucleophilic Addition to Azirines

A regioselective method involves the addition of oxygen nucleophiles (e.g., methanol) to phosphorus-substituted 2H-azirines. For example, 2H-azirine-phosphine oxides react with methanol under basic conditions to form α-aminophosphine oxide acetals, which are hydrolyzed to the target phosphonic acid .

Hypophosphorous Acid Addition

Hypophosphorous acid () adds to diphenylmethylimines, yielding 1-aminoalkylphosphonous acids. Subsequent oxidation produces the corresponding phosphonic acids .

Stability and Decomposition

The compound is stable under standard conditions but decomposes upon exposure to strong oxidizers, releasing hazardous gases such as nitrogen oxides (), carbon monoxide (), and phosphorus oxides () .

Biological Applications and Research Findings

Enzyme Inhibition

(1-Amino-2,2-dimethylpropyl)phosphonic acid inhibits key enzymes involved in bacterial cell wall synthesis:

-

Alanine Racemase: Critical for converting L-alanine to D-alanine in peptidoglycan biosynthesis. Inhibition disrupts cell wall integrity .

-

D-Alanine:D-Alanine Ligase: Targets the ATP-dependent formation of D-alanyl-D-alanine, a peptidoglycan precursor .

| Enzyme | Inhibition Mechanism | IC₅₀ (mM) | Source |

|---|---|---|---|

| Alanine Racemase | Competitive binding to active site | 0.48–8.21 | |

| D-Alanine:D-Alanine Ligase | Substrate analog interference | N/A |

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . The phosphonic acid group enhances membrane permeability, while the branched alkyl chain improves lipophilicity.

Industrial and Research Applications

Medicinal Chemistry

-

Drug Development: Serves as a scaffold for designing protease inhibitors and antimicrobial agents .

-

Peptide Mimetics: Incorporated into phosphonopeptides to mimic natural peptide substrates, enhancing metabolic stability .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume